molecular formula C12H11NO2 B157694 5-p-Tolyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-59-3

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

Cat. No. B157694
M. Wt: 201.22 g/mol
InChI Key: GUGAOFSHCGOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-p-Tolyl-1H-pyrrole-2-carboxylic acid is 1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-p-Tolyl-1H-pyrrole-2-carboxylic acid are not available, pyrroles can undergo a variety of reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .


Physical And Chemical Properties Analysis

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

3. Carbon Dioxide Fixation

  • Methods and Procedures : The carboxylation of pyrrole leads to the formation of pyrrole-2-carboxylic acid .

7. Dehydrogenation of Proline

  • Application Summary : Pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline .

8. Carboxylation of Pyrrole

  • Application Summary : Pyrrole-2-carboxylic acid also arises by carboxylation of pyrrole .

9. Synthesis of Ethyl Pyrrole-2-Carboxylate

  • Application Summary : The ethyl ester of pyrrole-2-carboxylic acid is readily prepared from pyrrole .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAOFSHCGOMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349422
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

CAS RN

131172-59-3
Record name 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-p-Tolyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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